Montelukast Bis-sulfide (Mixture of Diastereomers) is a chemical compound derived from Montelukast, a well-known leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. The compound is characterized by its molecular formula and has a CAS number of 1187586-61-3. It appears as either a powder or liquid and is utilized in medicinal chemistry and biomedicine.
Montelukast Bis-sulfide is synthesized from Montelukast through specific chemical reactions involving sulfur-containing reagents. The compound is produced by various chemical manufacturers, including Amadis Chemical Company Limited and BioCat GmbH, which specialize in fine chemicals and biochemicals for research and pharmaceutical applications .
Montelukast Bis-sulfide falls under the category of leukotriene receptor antagonists. These compounds are designed to inhibit the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic responses.
The synthesis of Montelukast Bis-sulfide typically involves the reaction of Montelukast with sulfur-containing reagents. One common method includes the use of sulfide reagents in a controlled environment to ensure the formation of the desired diastereomers.
The synthesis process may involve several steps, including:
Montelukast Bis-sulfide consists of a complex molecular structure characterized by multiple functional groups, including chlorides, amines, and sulfur moieties. The presence of two sulfur atoms distinguishes it from its parent compound, Montelukast.
Montelukast Bis-sulfide can participate in various chemical reactions due to its functional groups. Key reactions include:
The reaction conditions (solvent choice, temperature, catalysts) are crucial for optimizing yield and selectivity during synthesis. Advanced techniques such as chromatography may be employed for purification post-reaction.
As a leukotriene receptor antagonist, Montelukast Bis-sulfide works by blocking the binding of leukotrienes to their receptors on immune cells. This action leads to a reduction in inflammation and bronchoconstriction associated with asthma and allergic reactions.
The mechanism involves:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
Montelukast Bis-sulfide has significant applications in scientific research:
Montelukast bis-sulfide is defined by the molecular formula C₄₁H₄₆ClNO₅S₂ and a calculated molecular weight of 732.39 g/mol. This complex structure integrates two cyclopropane acetic acid moieties, a quinoline ring, and a thioether linkage, differentiating it from the parent drug montelukast sodium. The compound exists as a mixture of diastereomers due to chiral centers at C1 and C36 positions (as numbered in the montelukast structure). Key identifiers include:
Table 1: Molecular Identity Data
Property | Value | Source |
---|---|---|
Empirical Formula | C₄₁H₄₆ClNO₅S₂ | [5] [9] |
Exact Mass | 731.2506 Da | [5] [9] |
CAS Number (diastereomers) | 1242260-05-4 (mixture), 1187586-58-8 (R,S) | [5] [9] |
IUPAC Name | 2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloro-2-quinolyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methyl-ethyl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | [9] |
The compound's structural complexity arises from two stereocenters and multiple functional groups, including carboxylic acids, hydroxyl groups, and conjugated aromatic systems [5] [9].
Montelukast bis-sulfide contains two chiral centers, generating a mixture of diastereomers with distinct physicochemical properties. The diastereomeric ratio is typically 1:1 in synthetic mixtures, though this ratio can vary based on synthesis and purification methods. The primary diastereomers include:
Differentiation between these isomers is analytically challenging due to similar chromatographic behaviors. Supercritical Fluid Chromatography (SFC) using amylose-based AS-H columns with 2-propanol/CO₂ mobile phases achieves baseline resolution (Rs > 2.0). The (S)-configured diastereomer consistently elutes later (12.5 min) than the (R)-isomer (10.65 min) under optimized conditions [10]. This separation is critical for isolating pharmacologically relevant isomers and assessing stereochemical purity in pharmaceutical batches [6] [10].
Nuclear Magnetic Resonance (NMR)¹H NMR spectra (400 MHz) exhibit characteristic signals:
¹³C NMR confirms two carboxylic acid carbonyls at δ 175–178 ppm and quaternary carbons of the tert-butyl alcohol group at δ 73.5 ppm. The presence of diastereomers is evidenced by signal doubling in aliphatic regions [2] [10].
Mass SpectrometryElectrospray ionization (ESI-MS) shows:
FT-IR SpectroscopyKey absorptions include:
Table 2: Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.40–2.65 (m, 4H) | Cyclopropane CH₂ |
δ 3.25–3.40 (m, 2H) | –SCH₂– bridges | |
δ 7.20–8.45 (m, 14H) | Aromatic/quinoline protons | |
¹³C NMR | δ 175.5, 177.8 | Carboxylic acids |
δ 73.5 | (CH₃)₂C–OH | |
ESI-MS | m/z 731.25 [M+H]⁺ | Molecular ion |
m/z 488 [M–C₁₄H₁₄ClNO₂S]⁺ | Thioether cleavage | |
FT-IR | 1715 cm⁻¹ | C=O stretch (dimerized acid) |
1605 cm⁻¹ | Quinoline C=C |
Crystallographic characterization of montelukast bis-sulfide remains experimentally challenging due to:
No single-crystal X-ray structures have been reported, necessitating reliance on powder XRD and thermal analysis (DSC/TGA) for solid-state characterization. The compound exhibits a glass transition near 75°C followed by decomposition above 200°C, indicating low crystalline stability [5] [9]. This amorphous tendency complicates pharmaceutical formulation, as polymorphic forms directly impact solubility and dissolution kinetics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7